4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide 4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide BZAD01 is a GluN2B subtype-selective NMDA antagonist.
Brand Name: Vulcanchem
CAS No.: 305339-41-7
VCID: VC0522421
InChI: InChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24)
SMILES: C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Molecular Formula: C16H12F6N2O
Molecular Weight: 362.27 g/mol

4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide

CAS No.: 305339-41-7

Inhibitors

VCID: VC0522421

Molecular Formula: C16H12F6N2O

Molecular Weight: 362.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide - 305339-41-7

CAS No. 305339-41-7
Product Name 4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide
Molecular Formula C16H12F6N2O
Molecular Weight 362.27 g/mol
IUPAC Name 4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide
Standard InChI InChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24)
Standard InChIKey YGOCAMFQDLFNQK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Appearance Solid powder
Description BZAD01 is a GluN2B subtype-selective NMDA antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(trifluoromethoxy)-N-(2-trifluoromethylbenzyl)benzamidine
4-trifluoromethoxy-N-(2-trifluoromethylbenzyl)benzamidine
BZAD-01
BZAD01
Reference 1: Beinat C, Banister SD, Hoban J, Tsanaktsidis J, Metaxas A, Windhorst AD, Kassiou M. Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors. Bioorg Med Chem Lett. 2014 Feb 1;24(3):828-30. doi: 10.1016/j.bmcl.2013.12.087. Epub 2013 Dec 28. PubMed PMID: 24412068.
2: Warraich ST, Allbutt HN, Billing R, Radford J, Coster MJ, Kassiou M, Henderson JM. Evaluation of behavioural effects of a selective NMDA NR1A/2B receptor antagonist in the unilateral 6-OHDA lesion rat model. Brain Res Bull. 2009 Feb 16;78(2-3):85-90. doi: 10.1016/j.brainresbull.2008.08.023. Epub 2008 Sep 24. PubMed PMID: 18822357.
3: Leaver KR, Allbutt HN, Creber NJ, Kassiou M, Henderson JM. Neuroprotective effects of a selective N-methyl-D-aspartate NR2B receptor antagonist in the 6-hydroxydopamine rat model of Parkinson's disease. Clin Exp Pharmacol Physiol. 2008 Nov;35(11):1388-94. doi: 10.1111/j.1440-1681.2008.05046.x. PubMed PMID: 18785982.
PubChem Compound 9863769
Last Modified Nov 11 2021
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